(-)-Evofolin B; 8R-Evofolin B; Evafolin B
Description
(-)-Evofolin B is a lignan-class compound isolated from Zanthoxylum ailanthoides and other plant species. It exhibits inhibitory activity against superoxide anion production in human neutrophils (IC₅₀ ≤5.34 µg/mL for fMLP/CB-induced responses) and induces quinone reductase (QR) activity in Hepa 1c1c7 cells (CD value: 16.4 µM) . Its molecular formula is C₁₇H₁₈O₆, with a chiral center configuration indicated by its Smiles notation ([C@H]) .
8R-Evofolin B is a stereoisomer of Evofolin B with an R-configuration at the 8th position, isolated from Adenosma buchneroides .
Evafolin B (楝叶吴萸素B), a phenolic acid derivative, was identified in Cerbera manghas fruits. Unlike (-)-Evofolin B, Evafolin B is categorized among phenolic acids and lacks reported bioactivity in the provided data .
Properties
Molecular Formula |
C17H18O6 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
3-hydroxy-1-(3-hydroxy-2-methoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O6/c1-22-15-8-10(6-7-13(15)19)12(9-18)16(21)11-4-3-5-14(20)17(11)23-2/h3-8,12,18-20H,9H2,1-2H3 |
InChI Key |
DYASZEZROAXNEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)C(=O)C2=C(C(=CC=C2)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Evofolin B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include chloroform, dichloromethane, ethyl acetate, and acetone . The major products formed from these reactions are typically analyzed using techniques like 1H-NMR and HPLC to confirm their structure and purity .
Scientific Research Applications
Evofolin B has shown potential in various scientific research applications. It exhibits inhibitory activity on the superoxide anion produced by human neutrophils . Additionally, it has been studied for its quinone reductase (QR) inducing activity, which is significant in cancer research . Evofolin B also shows potential in neuroprotection, as it inhibits nitric oxide production in murine microglia BV-2 cell lines .
Mechanism of Action
The mechanism of action of Evofolin B involves its interaction with various molecular targets. It inhibits the production of superoxide anions in human neutrophils, which suggests its potential as an anti-inflammatory agent . Additionally, its quinone reductase inducing activity indicates its role in cellular defense mechanisms against oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Source Comparisons
| Compound | Source | Class | Molecular Formula | Key Structural Features |
|---|---|---|---|---|
| (-)-Evofolin B | Zanthoxylum ailanthoides | Lignan | C₁₇H₁₈O₆ | Chiral centers (e.g., [C@H] in Smiles) |
| 8R-Evofolin B | Adenosma buchneroides | Lignan | C₁₇H₁₈O₆ | R-configuration at C8 |
| Evafolin B | Cerbera manghas | Phenolic Acid | Not specified | Phenolic backbone with substitutions |
| Hierochin B | Anastatica hierochuntica | Neolignan | Not specified | Reported anti-melanogenic activity |
| Lyoniresinol | Lindera aggregata | Lignan | C₂₀H₂₄O₆ | Tetrahydrofuran core with methoxy groups |
Pharmacological Activity
Mechanistic and Functional Insights
- Its QR induction highlights chemopreventive properties against carcinogenesis .
- Lignan Analogues: Compounds like lyoniresinol and syringaresinol (from Lindera aggregata) share structural similarities but differ in substitution patterns, affecting receptor binding (e.g., nuclear receptors AR, GR) .
- Phenolic Acids vs. Lignans: Evafolin B’s phenolic acid class typically exhibits antioxidant properties, but its inactivity in diabetic nephropathy models contrasts with active lignans like cinnacasside C .
Biological Activity
Evofolin B, including its derivatives (-)-Evofolin B and 8R-Evofolin B, is a natural phenolic compound primarily isolated from various plant species, including Microtropis japonica and Sida acuta. This article explores the biological activities of these compounds, focusing on their antioxidant, antimicrobial, and potential therapeutic effects.
Chemical Structure
Evofolin B has the molecular formula and features a complex structure that contributes to its biological activity. The compound's structure can be represented as follows:
Antioxidant Activity
Research has demonstrated that Evofolin B exhibits significant antioxidant properties. In a study evaluating various secondary metabolites, Evofolin B showed higher antioxidant activity compared to ascorbic acid, with an IC50 value indicating effective free radical scavenging capabilities. The results are summarized in the table below:
| Compound | IC50 (µg/mL) | Comparison |
|---|---|---|
| Ascorbic Acid | 50 | Positive Control |
| Evofolin B | 30 | Higher Activity |
| Other Metabolites | Varies | Weaker Activity |
This indicates that Evofolin B can effectively neutralize reactive oxygen species, which is crucial for preventing oxidative stress-related diseases.
Antimicrobial Activity
Evofolin B also demonstrates notable antimicrobial properties. In vitro studies reported its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for Evofolin B against common pathogens are presented below:
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Pseudomonas aeruginosa | 125 | Comparable to Tetracycline |
| Escherichia coli | 250-500 | Moderate Activity |
| Staphylococcus aureus | 250-500 | Moderate Activity |
These findings suggest that Evofolin B could serve as a potential natural antibiotic, offering an alternative to synthetic drugs.
Enzyme Inhibition
Recent studies have explored the potential of Evofolin B as an inhibitor of xanthine oxidase (XO), an enzyme linked to hyperuricemia and gout. The IC50 values for Evofolin B and related metabolites were determined through dose-response assays:
| Compound | IC50 (µM) |
|---|---|
| Evofolin B | 11.1 |
| Rutin | 11.0 |
| Quercetin | 6.45 |
The results indicate that while Evofolin B is effective, it is less potent than quercetin, suggesting further structural modifications could enhance its efficacy.
Case Studies
- Antioxidant Efficacy in Human Cells : A study involving human cell lines showed that treatment with Evofolin B significantly reduced oxidative stress markers, suggesting a protective effect against cellular damage.
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of Evofolin B, resulting in a dose-dependent reduction in bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
